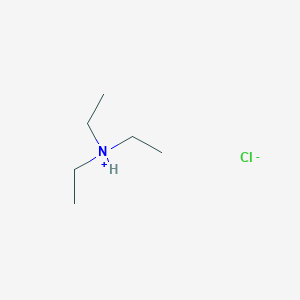

Triethyl ammonium chloride

Description

Historical Context and Evolution of its Chemical Significance

The history of triethylammonium (B8662869) chloride is intrinsically linked to the study of amines and their reactions. While the specific date of its first synthesis is not prominently documented, its formation is a straightforward acid-base neutralization reaction between triethylamine (B128534) and hydrochloric acid. wikipedia.orgsciencemadness.org Triethylamine itself was discovered in the early 1940s. wikipedia.org

Initially, triethylammonium chloride was often regarded as a simple byproduct in organic reactions where triethylamine is used as a base to neutralize acids, such as in the formation of esters and amides from acyl chlorides. wikipedia.org The primary function of triethylamine in these contexts is to scavenge the hydrogen chloride produced, thereby forming triethylammonium chloride. wikipedia.org

Over time, the perception of triethylammonium chloride has evolved. Researchers began to recognize its utility beyond being a mere byproduct. Its properties as a salt, particularly its solubility and ionic nature, opened doors to new applications. A significant turning point was the recognition of its potential as a component in ionic liquids and as a phase-transfer catalyst. ionike.comalkemist.org This shift marked its transition from a passive reaction component to an active and valuable chemical reagent. The structure of triethylammonium chloride has been the subject of multiple studies, with its crystal structure being redetermined to refine its atomic arrangement and bonding characteristics. iucr.org

Interdisciplinary Relevance in Contemporary Chemical Science

The significance of triethylammonium chloride now extends across numerous fields of chemical science, demonstrating its remarkable versatility.

Organic Synthesis: In modern organic synthesis, it serves multiple roles. It is employed as a catalyst or reagent in various reactions, including dehydrohalogenation reactions and Swern oxidations. wikipedia.org Its use in the synthesis of 1,2-dioxanes through acid-catalyzed cyclization of unsaturated hydroperoxides highlights its role in forming complex molecular structures. acs.org Furthermore, it has been utilized in photoredox-catalyzed reactions for the synthesis of tetrasubstituted alkenes containing trifluoromethyl and halogen groups. rsc.org

Ionic Liquids: Triethylammonium chloride is a precursor and a component in the formulation of ionic liquids, which are salts that are liquid at or near room temperature. ionike.com These "green solvents" are explored for their potential to replace volatile organic compounds in various chemical processes. Triethylammonium-based ionic liquids, such as triethylammonium sulfate (B86663) and triethylammonium dihydrogen phosphate, have been successfully used as catalysts and media for reactions like Fischer esterification. semanticscholar.orgresearchgate.net

Electrochemistry: The compound plays a crucial role in the field of electrochemistry. It is a component of electrolytes for batteries and other electrochemical devices. researchgate.netrsc.org For instance, its use as an additive in localized high-concentration electrolytes has been shown to enhance the performance and stability of lithium metal anodes. researchgate.net Studies on the electrochemical behavior of aluminum in ionic liquids containing triethylammonium chloride are paving the way for advancements in aluminum-ion battery technology. rsc.org

Materials Science: In materials science, triethylammonium chloride is investigated for its role in the formation of novel materials. It has been used in the development of supramolecular gels for the specific recognition of biomolecules. sigmaaldrich.com

Analytical Chemistry: In the realm of analytical chemistry, triethylammonium salts are used as ion-interaction reagents in chromatography due to their amphiphilic properties. wikipedia.org Unlike some other quaternary ammonium (B1175870) salts, their volatility allows for the use of mass spectrometry in analysis. wikipedia.org

The following table provides a summary of the key physicochemical properties of Triethylammonium Chloride:

| Property | Value |

| Molecular Formula | C₆H₁₆ClN chemister.ru |

| Molar Mass | 137.65 g/mol nih.gov |

| Melting Point | 254-261 °C (decomposes) chemister.ruchemsrc.com |

| Density | ~1.07 g/cm³ at 21 °C sigmaaldrich.com |

| Solubility in water | 1440 g/L sigmaaldrich.com |

| Appearance | Colorless, odorless, hygroscopic powder wikipedia.org |

| pH | 5 (10 g/L in H₂O at 20 °C) sigmaaldrich.com |

This table presents a snapshot of the diverse applications of Triethylammonium Chloride in various research areas:

| Field of Application | Specific Use | Research Finding |

| Organic Synthesis | Catalyst in cyclization reactions | Facilitates the synthesis of 1,2-dioxanes from unsaturated hydroperoxides. acs.org |

| Ionic Liquids | Catalyst and medium for esterification | Triethylammonium sulfate enables excellent yields in the esterification of carboxylic acids. semanticscholar.org |

| Electrochemistry | Electrolyte additive | Improves the cycling stability of lithium metal anodes in batteries. researchgate.net |

| Materials Science | Component of supramolecular gels | Used in developing gels for the specific recognition of native arginine. sigmaaldrich.com |

| Analytical Chemistry | Ion-interaction reagent | Employed in ion interaction chromatography for the separation of biomolecules. wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C6H16ClN |

|---|---|

Poids moléculaire |

137.65 g/mol |

Nom IUPAC |

triethylazanium;chloride |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H |

Clé InChI |

ILWRPSCZWQJDMK-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CC.[Cl-] |

SMILES canonique |

CC[NH+](CC)CC.[Cl-] |

Origine du produit |

United States |

Synthetic Routes and Methodological Innovations

Direct Synthesis Approaches

The most straightforward methods for preparing triethylammonium (B8662869) chloride involve direct reactions that form the triethylammonium cation and associate it with a chloride anion.

While the industrial synthesis of the parent base, triethylamine (B128534), involves the alkylation of ammonia with ethanol, the direct synthesis of triethylammonium chloride via alkylation is less common. google.com The typical product of reacting triethylamine with an alkylating agent like an ethyl halide would be a quaternary ammonium (B1175870) salt, not the tertiary amine salt. However, a relevant industrial synthesis involves reacting haloethane with ammonia, which produces a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. google.com From this mixture, triethylamine can be isolated and subsequently converted to triethylammonium chloride.

A patented method provides an alternative route, starting with dimethyl dichlorosilane, which reacts with water to generate hydrochloric acid in situ. The subsequent addition of triethylamine to this mixture results in the formation of triethylammonium chloride crystals. google.com

The most common and direct laboratory synthesis of triethylammonium chloride is the acid-base neutralization reaction between triethylamine (Et₃N) and hydrochloric acid (HCl). study.com Triethylamine, a weak base, readily reacts with the strong acid HCl in an exothermic reaction to form the salt, which often presents as a white powder. study.comchemicalforums.com

The reaction is represented by the equation: (C₂H₅)₃N + HCl → [(C₂H₅)₃NH]⁺Cl⁻ study.comchegg.com

This protonation of the nitrogen atom in triethylamine results in the formation of the triethylammonium cation. study.com The synthesis is typically carried out by dissolving triethylamine in a suitable solvent, such as ethanol, water, or diethyl ether, and then slowly adding hydrochloric acid. The resulting salt can then be isolated, often by evaporation of the solvent. orgsyn.org

Indirect Formation and In Situ Generation in Organic Synthesis

In many organic reactions, triethylammonium chloride is not the target molecule but is formed in situ as a byproduct or a component of the reaction mechanism.

Triethylamine is widely used as a base to neutralize the hydrogen chloride (HCl) that is generated during reactions involving acyl chlorides, such as the synthesis of esters and amides. In these reactions, the nucleophilic attack of an alcohol or amine on the acyl chloride results in the elimination of a chloride ion, which combines with a proton to form HCl. Triethylamine acts as an "HCl scavenger," reacting immediately with the generated acid to form triethylammonium chloride, which often precipitates from the reaction mixture as a white solid. pearson.comlibretexts.org

A general scheme for this process is: R'C(O)Cl + R₂NH + (C₂H₅)₃N → R'C(O)NR₂ + [(C₂H₅)₃NH]⁺Cl⁻ askfilo.com

This scavenging action is crucial as it prevents the protonation of the nucleophile (the amine or alcohol), which would render it non-nucleophilic and halt the desired reaction.

Triethylammonium chloride is also formed when triethylamine is used as a base to promote elimination reactions, such as dehydrohalogenation for the synthesis of alkenes from alkyl halides.

A prominent example of its in situ generation is the Swern oxidation, a method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. tcichemicals.comwikipedia.org The reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of the alcohol and finally a hindered organic base, typically triethylamine. wikipedia.orgchemistryhall.com

The key steps involving the formation of triethylammonium chloride are:

DMSO is activated by oxalyl chloride to produce chloro(dimethyl)sulfonium chloride. wikipedia.org

The alcohol reacts with this intermediate to form a key alkoxysulfonium ion. wikipedia.orgmissouri.edu

Triethylamine is then added, which deprotonates the alkoxysulfonium ion to yield a sulfur ylide, dimethyl sulfide (B99878), the desired carbonyl compound, and triethylammonium chloride as a byproduct. wikipedia.orgchemistryhall.com

The mild conditions and high tolerance for various functional groups make the Swern oxidation a popular choice in organic synthesis, with triethylammonium chloride being an integral, albeit secondary, product of the reaction sequence. wikipedia.orgorganic-chemistry.org

Preparation of Substituted Triethylammonium Chloride Analogues

The fundamental structure of triethylammonium chloride can be modified to create analogues with specific properties or functionalities. These substitutions can be on the ethyl groups or can involve more complex moieties attached to the nitrogen atom.

For instance, (benzamidomethyl)triethylammonium chloride has been synthesized and used as a benzamidomethylating agent for various nucleophiles in aqueous media. nih.gov Another example is the synthesis of 3-fourteen alkoxy-2-hydroxypropyl triethyl ammonium chloride (TPAC), a surfactant, which was prepared using tetradecyl alcohol, triethylamine, and epichlorohydrin. researchgate.net

In the synthesis of certain nucleotide analogues, triethylammonium salts are often used to improve solubility in organic solvents. nih.gov These complex analogues are typically prepared by purifying the acidic form of the nucleotide and then neutralizing it with a slight excess of triethylamine, followed by lyophilization to afford the triethylammonium salt. nih.gov Research has also demonstrated the use of triethylammonium hydrochloride as a co-catalyst with triethylamine to promote the acid-catalyzed cyclization of unsaturated hydroperoxides, leading to the synthesis of 1,2-dioxanes. nih.gov

Benzyltriethylammonium Chloride Synthesis via Quaternization

Benzyltriethylammonium chloride (BTEAC) is synthesized through the quaternization of triethylamine with benzyl chloride. This nucleophilic substitution reaction, a type of Menshutkin reaction, is influenced by solvent choice, temperature, and reaction time.

One common method involves reacting triethylamine and benzyl chloride in acetone. The mixture is refluxed for a period, after which the product crystallizes upon cooling. A patent describes a process where triethylamine and benzyl chloride are heated in acetone at 60–66°C for 8–10 hours, resulting in a high-yield synthesis of BTEAC uni.lu. Another variation uses dichloroethane as the solvent, with the reactants refluxed for 2 hours orgsyn.org. The yield can be affected by the solvent system; a reported yield using acetone was 68.9% orgsyn.org.

Innovations in solvent systems include the use of a mixture of toluene, acetone, and dimethylformamide. In this process, benzyl chloride is added to the solvent mixture, heated to 50°C, and then triethylamine is added dropwise, maintaining a temperature of 75-80°C. The reaction is completed by heating to reflux for 10 hours google.com. A different approach uses polydimethylsiloxane as the solvent, where triethylamine is dissolved first, followed by the dropwise addition of benzyl chloride. The mixture is then heated to 80°C for 5 hours, yielding the product at approximately 76.3% after cooling and filtration chemicalbook.com.

Table 1: Synthesis of Benzyltriethylammonium Chloride via Quaternization

| Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Triethylamine, Benzyl Chloride | Acetone | 63-64°C (Reflux) | 8 h | 68.9% |

| Triethylamine, Benzyl Chloride | Dichloroethane | Reflux | 2 h | 52.6 g (from 25g TEA, 30g BC) |

| Triethylamine, Benzyl Chloride | Toluene, Acetone, DMF | 75-90°C | 6-10 h | High |

| Triethylamine, Benzyl Chloride | Polydimethylsiloxane | 80°C | 5 h | ~76.3% |

| Triethylamine, Benzyl Chloride | Ethanol | Reflux | 2 h | N/A |

Chloro-hydroxypropyl and Chlorobenzamidomethyl Derivatives

[(3-Chlorobenzamido)methyl]triethylammonium Chloride

The synthesis of [(3-chlorobenzamido)methyl]triethylammonium chloride is achieved through the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine. patsnap.comgoogle.comgoogle.com In a typical procedure, a solution of N-(chloromethyl)-3-chlorobenzamide in dry acetone is added to a vigorously stirred solution of triethylamine, also in dry acetone. google.com The reaction proceeds rapidly at room temperature, leading to the immediate precipitation of the product as colorless crystals. google.com The crude product can be collected by filtration, washed with dry acetone, and dried, with reported yields around 78.70%. google.com

Table 2: Synthesis of [(3-Chlorobenzamido)methyl]triethylammonium Chloride

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| N-(chloromethyl)-3-chlorobenzamide | Triethylamine | Dry Acetone | Vigorous stirring at room temperature | 78.70% |

3-Chloro-2-hydroxypropyl Triethylammonium Chloride

The synthesis of 3-chloro-2-hydroxypropyl trialkylammonium salts is well-documented, particularly for the trimethylammonium analogue, which is typically prepared by reacting epichlorohydrin with trimethylammonium hydrochloride or an aqueous solution of trimethylamine. google.comresearchgate.net This reaction is generally conducted in an aqueous medium or a suitable organic solvent like chloroform at temperatures ranging from 0°C to 50°C, with yields reported to be between 80% and 97%. google.com

For the triethyl derivative, a similar pathway involving the reaction of triethylamine or its hydrochloride salt with epichlorohydrin can be inferred. A patent for N-(3-chloro-2-hydroxypropyl) trialkylammonium salts specifies that while trimethylamine hydrochloride is the preferred starting material, the process can be applied to other trialkylamine hydrochlorides. google.com Another study details the synthesis of a related compound, 3-Fourteen alkoxy-2-hydroxypropyl this compound, by reacting triethylamine with an alkylglycidyl ether (derived from epichlorohydrin) in absolute ethanol. researchgate.net This supports the general reactivity of triethylamine with the epoxide ring of epichlorohydrin derivatives to form the corresponding 2-hydroxypropyl triethylammonium chloride structure.

Vinylbenzyl Triethylammonium Chloride Preparation

Vinylbenzyl triethylammonium chloride is a quaternary ammonium salt monomer used in the synthesis of various polymers and copolymers. google.com Its preparation involves the quaternization of triethylamine with 4-vinylbenzyl chloride. rsc.org

The synthesis is typically achieved by reacting poly(4-vinylbenzyl chloride) with a tertiary amine to convert the alkyl chloride groups into quaternary ammonium chlorides. rsc.org This polymer-analogous reaction provides a model for the monomer synthesis. In a representative procedure for polymer modification, poly(4-vinylbenzyl chloride) is refluxed with triethylamine in a solvent such as methanol. rsc.org The conversion of the insoluble starting polymer into a soluble quaternary ammonium polymer in the methanol solution indicates a successful reaction. rsc.org This same fundamental nucleophilic substitution reaction can be applied to the 4-vinylbenzyl chloride monomer to produce the desired vinylbenzyl triethylammonium chloride monomer. rsc.orgresearchgate.net

Table 3: Synthesis of Vinylbenzyl Triethylammonium Chloride

| Reactant 1 | Reactant 2 | Solvent (inferred from polymer synthesis) | Key Conditions (inferred from polymer synthesis) |

|---|---|---|---|

| 4-Vinylbenzyl Chloride | Triethylamine | Methanol | Reflux |

Dihydroxypropyl Triethylammonium Chloride Synthesis from Glycerol

The synthesis of (2,3-dihydroxypropyl)triethylammonium chloride from glycerol is a multi-step process, as a direct conversion is not typically feasible. The process involves converting glycerol into a more reactive intermediate, which is then quaternized with triethylamine.

A common pathway begins with the hydrochlorination of glycerol to produce 3-chloro-1,2-propanediol (α-chlorohydrin). scielo.brresearchgate.net This reaction can be performed using hydrogen chloride gas with an organic acid catalyst. scielo.br Alternatively, glycerol can be converted to epichlorohydrin. preprints.org

The resulting intermediate, either 3-chloro-1,2-propanediol or epichlorohydrin, can then be reacted with triethylamine. The reaction with 3-chloro-1,2-propanediol would involve the nucleophilic substitution of the chloride by triethylamine. The reaction of epichlorohydrin with an amine is a well-established method for producing amino alcohols. google.comresearchgate.net In this case, the nucleophilic attack of triethylamine on the epoxide ring would open it to form the (2,3-dihydroxypropyl)triethylammonium cation after protonation of the resulting alkoxide during workup, or if the reaction is carried out in a protic solvent. The existence of the target compound, (2,3-dihydroxypropyl)triethylammonium, is confirmed in chemical databases. uni.lu

Table 4: Plausible Multi-Step Synthesis of (2,3-dihydroxypropyl)triethylammonium chloride from Glycerol

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Glycerol | Hydrogen Chloride, Acid Catalyst | 3-Chloro-1,2-propanediol |

| 2 | 3-Chloro-1,2-propanediol | Triethylamine | (2,3-dihydroxypropyl)triethylammonium chloride |

Crystallographic Analysis and Solid State Structural Elucidation

Redetermination of Crystal Structures and Polymorphism

The crystal structure of triethylammonium (B8662869) chloride has been determined on several occasions, with early studies pointing to a disordered structure. However, subsequent redetermination has provided a more precise and ordered model, highlighting the complexities of its solid-state arrangement.

Initial crystallographic studies of triethylammonium chloride assigned its structure to the trigonal space group P63mc. cdnsciencepub.comiucr.org In this model, the triethylammonium cation exhibited significant disorder. cdnsciencepub.com However, a more recent redetermination at 120 K led to the assignment of a different space group, P31c. iucr.org This subsequent analysis was based on a new data set collected with a CCD diffractometer, which allowed for a more nuanced interpretation. iucr.org While systematic absences were consistent with both P31c and P63mc, statistical tests and refinement results strongly favored the lower-symmetry P31c space group. iucr.org The refinement in P31c resulted in a significant decrease in the R1 value to 0.019, providing a more accurate structural model. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₆N⁺·Cl⁻ |

| Formula Weight | 137.65 |

| Crystal System | Trigonal |

| Space Group | P31c |

| a (Å) | 8.2542 (2) |

| c (Å) | 6.9963 (2) |

| V (ų) | 412.81 (2) |

| Z | 2 |

| Temperature (K) | 120 (2) |

A key finding in the structural analysis of triethylammonium chloride is the presence of order-disorder phenomena related to the triethylammonium (Et₃NH⁺) cation. cdnsciencepub.comiucr.org In the higher symmetry space group P63mc, the cation exhibits a "propeller-like" disorder caused by a crystallographic mirror plane. iucr.org In this disordered model, the ethyl groups of the cation occupy multiple positions. cdnsciencepub.com

This type of disorder is a common feature for the Et₃NH⁺ cation in various crystal structures. iucr.org However, the redetermination in the P31c space group revealed an ordered structure for the cation. iucr.org This transition from a disordered to an ordered model by selecting a lower-symmetry space group provides a more precise description of the atomic positions and eliminates the need to model the complex disorder of the ethyl groups. iucr.org

Morphological Studies of Triethylammonium Chloride Crystals

Investigations into the crystal morphology of triethylammonium chloride describe its appearance under specific conditions. When grown from an ethanol-water solution, the compound forms long needles, with lengths reaching up to 15 mm. iucr.org In commercial preparations for synthesis, it is often supplied as a crystalline solid or powder. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A study on the role of triethylammonium chloride (TEA-HCl) in the solvent-free preparation of Alkyl ketene (B1206846) dimer (AKD) also focused on its crystal structure and morphology, indicating the relevance of its physical form in chemical processes. researchgate.net

Comparative Crystallography with Related Ammonium (B1175870) Salts

The crystal structure of triethylammonium chloride is part of a broader family of related ammonium salts, allowing for comparative crystallographic analysis. The triethylammonium bromide (Et₃NHBr) and iodide (Et₃NHI) salts are isostructural with the chloride, all crystallizing in the P63mc space group at room temperature and exhibiting similar orientational disorder of the ethyl groups. cdnsciencepub.com This allows for a systematic comparison of unit cell parameters and interatomic distances across the halide series. For instance, the N⋯X distance increases from 3.11 Å in the chloride to 3.60 Å in the iodide, correlating with the increasing ionic radius of the halide anion. cdnsciencepub.com

Below is a comparative table of the unit cell parameters for the triethylammonium halides as determined in the P63mc space group at room temperature. cdnsciencepub.com

| Compound | a (Å) | c (Å) | V (ų) |

|---|---|---|---|

| Et₃NHCl | 8.250 (1) | 7.019 (2) | 413.8 (2) |

| Et₃NHBr | 8.358 (1) | 7.313 (1) | 442.5 (1) |

| Et₃NHI | 8.560 (1) | 7.818 (2) | 496.5 (2) |

This comparison highlights the structural similarities and systematic variations within this class of simple ammonium salts.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of triethylammonium (B8662869) chloride, providing unambiguous information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of triethylammonium chloride is instrumental for confirming the structure of the triethylammonium cation. The spectrum typically displays three distinct signals corresponding to the different types of protons in the molecule. The proton attached to the nitrogen atom (N-H) is the most deshielded due to the positive charge and its proximity to the electronegative nitrogen, appearing as a broad singlet downfield. The methylene (B1212753) protons (-CH₂-) of the ethyl groups are adjacent to the positively charged nitrogen, resulting in a quartet. The terminal methyl protons (-CH₃) of the ethyl groups appear as a triplet further upfield.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of triethylammonium chloride shows two signals, corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups. The methylene carbon, being directly attached to the nitrogen, appears at a higher chemical shift (further downfield) compared to the more shielded methyl carbon.

Specific chemical shift values can vary slightly depending on the solvent used. For instance, in Chloroform-d (CDCl₃), the following assignments have been reported. chemicalbook.comchemicalbook.com

Interactive Table 1: NMR Spectroscopic Data for Triethylammonium Chloride in CDCl₃

| Nucleus | Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | N-H | ~11.7 | Singlet (broad) | - |

| ¹H | -CH₂- | ~3.16 | Quartet | ~5 Hz |

| ¹H | -CH₃ | ~1.43 | Triplet | ~5 Hz |

| ¹³C | -CH₂- | Not specified | Not specified | Not specified |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in triethylammonium chloride by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The analysis is often performed on a solid sample prepared as a KBr-pellet. nih.govnih.gov

The FTIR spectrum of triethylammonium chloride exhibits several characteristic absorption bands. A very broad and strong band is typically observed in the region of 3000-2500 cm⁻¹, which is characteristic of the N-H stretching vibration of the ammonium (B1175870) salt. The C-H stretching vibrations of the ethyl groups' methyl and methylene units appear as strong absorptions in the 3000-2850 cm⁻¹ range. Other key vibrations include C-H bending and C-N stretching, which provide further confirmation of the compound's structure.

Interactive Table 2: Key FTIR Absorption Bands for Triethylammonium Chloride

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3000 - 2500 | N-H Stretch | Ammonium (R₃N⁺-H) |

| 3000 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂-) |

| ~1470 | C-H Bend | Methylene (-CH₂-) |

| ~1390 | C-H Bend | Methyl (-CH₃) |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of triethylammonium chloride. While the intact salt is non-volatile, techniques like electrospray ionization (ESI) can be used. However, analysis often involves observing the fragmentation of the parent compound, triethylamine (B128534), via methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov

The mass spectrum of the parent amine, triethylamine, is characterized by a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 101.19. nist.gov The most prominent peak in the spectrum, known as the base peak, typically appears at m/z 86. This corresponds to the loss of a methyl group (•CH₃) from the molecular ion, forming a stable iminium cation, [CH₃CH=N(CH₂CH₃)₂]⁺. This specific fragmentation pattern is a key indicator for the presence of the triethylamino structure.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is utilized to study the thermal stability and decomposition of triethylammonium chloride. The technique involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides information on decomposition temperatures and the presence of volatile components.

For triethylammonium chloride, TGA reveals that the compound is a hygroscopic powder that decomposes upon heating. wikipedia.org The decomposition temperature is reported to be 261 °C. wikipedia.org At this temperature, a significant loss of mass occurs, which corresponds to the breakdown of the salt into volatile products, likely triethylamine and hydrogen chloride gas.

(C₂H₅)₃NH⁺Cl⁻(s) → (C₂H₅)₃N(g) + HCl(g)

This thermal behavior is a critical parameter for determining the material's suitability in applications where it may be exposed to elevated temperatures.

X-ray Diffraction (XRD) for Material Characterization (beyond single crystal)

X-ray Diffraction (XRD) is an essential technique for characterizing the crystalline structure of materials. While single-crystal XRD provides precise atomic arrangements, powder XRD is commonly used for routine material identification and phase purity analysis.

The crystal structure of triethylammonium chloride has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net It crystallizes in the trigonal space group P 3 1 c. nih.gov The lattice parameters obtained from these studies define the unit cell of the crystal. This single-crystal data serves as a reference for analyzing powder XRD patterns. A powder XRD pattern of a pure triethylammonium chloride sample would show a unique set of diffraction peaks at specific 2θ angles, which can be indexed and matched to the known crystal structure, confirming the material's identity and crystallinity.

Interactive Table 3: Single-Crystal X-ray Diffraction Data for Triethylammonium Chloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | nih.gov |

| Space Group | P 3 1 c | nih.gov |

| a | 8.2542 Å | nih.gov |

| b | 8.2542 Å | nih.gov |

| c | 6.9963 Å | nih.gov |

| α | 90.00 ° | nih.gov |

| β | 90.00 ° | nih.gov |

Electron Microscopy and Elemental Mapping (FESEM, EDS, X-ray elemental mapping)

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray Spectroscopy (EDS) are used to investigate the morphology, particle size, and elemental composition of triethylammonium chloride.

FESEM provides high-resolution images of the material's surface topography. Studies have shown that under certain experimental conditions, triethylammonium chloride grains are essentially spherical and have nano-scale dimensions. researchgate.net This morphological information is crucial for understanding the material's bulk properties, such as flowability and surface area.

EDS, which is often coupled with FESEM, allows for elemental analysis of the sample. hasetri.com By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. uni-bremen.de For triethylammonium chloride (C₆H₁₆ClN), EDS analysis would confirm the presence of Carbon (C), Nitrogen (N), and Chlorine (Cl). Furthermore, X-ray elemental mapping can be performed to visualize the spatial distribution of these elements across the sample, confirming a homogeneous composition, which is expected for a pure compound. hasetri.com

UV-Visible Absorption Spectroscopy and Dynamic Light Scattering (DLS) for Solution Studies

The solution behavior of ionic compounds like triethylammonium chloride is critical for understanding their interactions and potential applications. UV-Visible (UV-Vis) absorption spectroscopy and Dynamic Light Scattering (DLS) are powerful techniques to probe these characteristics. While specific research focusing solely on the UV-Vis and DLS analysis of simple triethylammonium chloride in solution is not extensively available in the public domain, the principles of these techniques and findings from studies on analogous short-chain quaternary ammonium salts provide valuable insights into its expected behavior.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy levels. For a simple, saturated molecule like triethylammonium chloride, which lacks chromophores (light-absorbing groups), significant absorption in the 200-800 nm range is not expected. The triethylammonium cation itself does not have π-electrons or non-bonding electrons that are readily excitable by UV-Vis radiation.

However, UV-Vis spectroscopy can be a valuable tool for studying triethylammonium chloride solutions in several indirect ways:

Purity Assessment: The absence of significant absorption peaks can indicate the purity of a sample, suggesting the absence of aromatic or other chromophoric impurities.

Interaction Studies: If triethylammonium chloride is interacting with a chromophoric molecule, changes in the spectrum of that molecule (e.g., shifts in wavelength of maximum absorbance, λmax, or changes in molar absorptivity) can provide information about the binding or interaction.

Micelle Formation Studies: The formation of micelles can be monitored using UV-Vis spectroscopy with the aid of a probe molecule. The probe's spectral properties often change when it moves from a polar aqueous environment to the nonpolar interior of a micelle, allowing for the determination of the critical micelle concentration (CMC).

For instance, studies on other quaternary ammonium compounds often employ dye solubilization methods. A change in the absorbance of a dye like methyl orange or eosin (B541160) upon the addition of the surfactant can signal the onset of micellization.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of small particles or molecules in a solution. It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations.

DLS is particularly useful for studying the aggregation and micelle formation of surfactants in solution. For a compound like triethylammonium chloride, which has relatively short alkyl chains, the formation of stable micelles in pure water might be limited compared to its longer-chain counterparts. However, DLS can still provide valuable information:

Hydrodynamic Diameter: DLS measures the hydrodynamic diameter (Dh) of any particles or aggregates present in the solution. This is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured.

Polydispersity Index (PDI): The PDI is a measure of the broadness of the size distribution. A low PDI value (typically < 0.1) indicates a monodisperse sample with a narrow size distribution, while higher values suggest a polydisperse sample with a wide range of particle sizes.

Aggregation Studies: DLS can be used to monitor the onset and growth of aggregates as a function of concentration, temperature, or the addition of other substances.

Illustrative Research Findings from Analogous Quaternary Ammonium Salts

Due to the limited specific data on triethylammonium chloride, the following tables present findings from studies on other quaternary ammonium salts, which can be considered illustrative of the type of information that can be obtained from UV-Vis and DLS studies.

Table 1: Illustrative Critical Micelle Concentration (CMC) Data for Quaternary Ammonium Salts Determined by UV-Vis Spectroscopy

| Compound | Probe Molecule | Solvent | CMC (mM) |

| Cetyltrimethylammonium Bromide (CTAB) | Methyl Orange | Water | ~1.0 |

| Dodecyltrimethylammonium Bromide (DTAB) | Eosin Y | Water | ~15 |

| Tetradecyltrimethylammonium Bromide (TTAB) | Sudan III | Water | ~3.6 |

This table is for illustrative purposes and shows typical CMC values for longer-chain quaternary ammonium salts, as triethylammonium chloride is not expected to form micelles readily under standard conditions.

Table 2: Illustrative Hydrodynamic Diameter and Polydispersity Index Data for Quaternary Ammonium Salt Micelles from DLS

| Compound | Concentration | Hydrodynamic Diameter (Dh) (nm) | Polydispersity Index (PDI) |

| Cetyltrimethylammonium Chloride (CTAC) | 10 mM | 5.2 | 0.15 |

| Dodecyltrimethylammonium Chloride (DTAC) | 20 mM | 3.8 | 0.21 |

| Benzalkonium Chloride (BAC) | 5 mM | 8.5 | 0.25 |

This table provides representative data for the size of micelles formed by other quaternary ammonium compounds, as determined by DLS. The values can vary significantly with concentration, temperature, and ionic strength.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations have been instrumental in elucidating the complex reaction pathways involving triethylammonium (B8662869) chloride and its parent base, triethylamine (B128534). These studies provide a quantitative understanding of reaction energetics, helping to identify key steps and intermediate structures.

DFT has been successfully applied to investigate the side reactions in the synthesis of vinyl carbonate, where triethylamine reacts with dichloroethylene carbonate (DCEC). rsc.org This reaction leads to the formation of triethylammonium chloride. rsc.org Computational analysis of the reaction mechanism revealed a chain propagation pathway for the elimination of hydrogen chloride (HCl) from an intermediate, chlorovinyl chloride (CLVC). rsc.org

| Reaction Stage | Description | Computational Finding |

|---|---|---|

| Initiation | Reaction between dichloroethylene carbonate (DCEC) and triethylamine (TEA). | Initial product, chlorovinyl carbonate (CLVC), further reacts with TEA. |

| Propagation | HCl elimination from chlorovinyl chloride (CLVC). | A chain propagation pathway is operative, initially activated by TEA. |

| Rate-Determining Step | The slowest step in the reaction sequence. | The initial HCl elimination from CLVC was identified as the rate-determining step. |

In addition to identifying the rate-determining step, DFT calculations have provided detailed structural and energetic information about key intermediates. A competing pathway in the reaction of triethylamine with CLVC involves a direct attack by the amine at the chlorine-bearing carbon. rsc.org This leads to the formation of a quaternary ammonium (B1175870) salt intermediate. rsc.org Subsequent decomposition of this intermediate results in the formation of chloroethane. rsc.org The analysis of such transient species is vital for a complete understanding of the reaction landscape. rsc.org

Quantum-chemical calculations based on DFT have also been used to study the degree of proton transfer from various acids, including hydrochloric acid, to triethylamine. acs.org These studies help to distinguish between the formation of hydrogen-bonded molecular complexes and true protic ionic liquids like triethylammonium chloride, where proton transfer is complete. acs.org The calculations confirm salt formation for strong acids like HCl. acs.org

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

MD simulations offer a dynamic picture of molecular systems, allowing researchers to study the collective behavior of molecules and the complex interplay of intermolecular forces over time.

Hydrogen bonding is a defining feature of protic ionic liquids, including triethylammonium-based salts. mdpi.comnih.gov MD simulations are particularly well-suited to explore the structure and dynamics of these hydrogen bond networks. nih.gov In deep eutectic solvents (DESs), the hydrogen bond network between the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) is critical to the solvent's properties. mdpi.com The strength and flexibility of this network influence properties like viscosity and the ability to dissolve other substances, such as polysaccharides. mdpi.com

Simulations of triethylammonium triflate, a related protic ionic liquid, have been used to investigate the structure, distribution, and strength of hydrogen bonds. nih.gov For triethylammonium-based protic ionic liquids, accurate ab initio computations show that the primary anion-cation binding motif is a strong hydrogen bond, supplemented by electrostatic interactions. nih.gov The strength of this hydrogen bond varies depending on the anion. nih.gov

| Anion | Relative H-Bond Strength | Relative Binding Energy |

|---|---|---|

| Trifluoroacetate | Strongest | Highest |

| Methanesulfonate (B1217627) | Intermediate | Intermediate |

| Triflate | Weakest | Lowest |

MD simulations have been employed to study the diffusion and adsorption of molecules within ionic liquid systems containing triethylammonium chloride. A study on the effects of benzene (B151609) on a [Et3NH]Cl/AlCl3 ionic liquid used MD simulations to investigate transport properties. doaj.org The results showed that with increasing benzene concentration, the interaction between the triethylammonium cation and the chloroaluminate anion gradually weakens. doaj.org This weakening of interionic forces leads to a decrease in the system's viscosity and an enhancement in the diffusion of the constituent ions, resulting in higher electrical conductivity. doaj.org

The simulations also modeled adsorption on a copper surface, revealing that the adsorption of cations, anions, and benzene is physical. doaj.org The adsorption capacity was found to be in the order of [Et3NH]+ > C6H6 > Al2Cl7−. doaj.org Because the diffusion and adsorption capacity of benzene are greater than that of the electroactive Al2Cl7− ion, benzene is more likely to adsorb on protruding parts of a cathode surface during processes like electrodeposition. doaj.org Such modeling is critical for understanding how additives affect the performance of ionic liquids in applications like electroplating. doaj.org

Ab Initio Calculations for Electronic Structure and Properties

Ab initio ("from first principles") calculations provide a highly accurate description of the electronic structure of molecules without relying on empirical parameters. These methods are used to compute fundamental properties and to understand the nature of chemical bonds and intermolecular interactions.

Similarly, accurate ab initio computations on gas-phase dimers of triethylammonium paired with various organic acid anions have shown that the protonation of triethylamine is spontaneous. nih.gov These calculations identify the precise binding motif between the cation and anion, which consists of a strong hydrogen bond and general electrostatic interactions. nih.gov Such fundamental calculations on isolated ion pairs provide crucial data for developing more accurate force fields used in large-scale MD simulations of the bulk liquid. nih.gov

Mathematical Modeling of Polymerization Kinetics

Theoretical and computational investigations into the role of triethylammonium chloride in polymerization reactions have provided valuable insights into its catalytic activity and the underlying kinetic mechanisms. Mathematical modeling, in conjunction with experimental data, allows for a quantitative understanding of how this compound influences polymerization rates and product characteristics.

Detailed Research Findings

A notable area of investigation has been the use of triethylamine hydrochloride (TEA·HCl), the salt formed from triethylamine and hydrogen chloride and known as triethylammonium chloride, as a catalyst in the melt polymerization of cyclic carbonate monomers, such as trimethylene carbonate (TMC). researchgate.net Research has demonstrated that triethylammonium chloride is an effective catalyst for this type of polymerization, exhibiting catalytic activity that is particularly relevant as it can be a common by-product in the synthesis of the carbonate monomers themselves. researchgate.net

Kinetic studies have explored the mechanism by which triethylammonium chloride catalyzes the ring-opening polymerization of TMC. Spectroscopic analysis suggests a process initiated by the nucleophilic attack of a water molecule on the monomer, which is activated by hydrogen chloride. researchgate.net This initial step leads to the formation of an α-hydroxyl-ω-carbonic acid, which subsequently undergoes decarboxylation to produce an α,ω-dihydroxyl compound. The propagation of the polymer chain is then proposed to occur through the attack of the terminal hydroxyl group of the growing chain on a monomer that is activated by hydrogen chloride. researchgate.net

The catalytic efficiency of triethylammonium chloride has been compared to other catalysts, such as stannous octoate, a widely used catalyst for this type of polymerization. researchgate.net In these comparative studies, triethylammonium chloride has been shown to facilitate high monomer conversion in significantly shorter reaction times. For instance, at 110 °C, melt polymerization of TMC with triethylammonium chloride as a catalyst reached 98% conversion in just one hour. researchgate.net In contrast, polymerizations using stannous octoate required more than double the time to achieve the same level of conversion under similar conditions. researchgate.net

The effect of temperature on the polymerization kinetics when catalyzed by triethylammonium chloride has also been systematically investigated. As expected, higher temperatures lead to faster reaction rates. For example, while the polymerization of TMC with triethylammonium chloride at 85 °C reached 98% conversion in 12 hours, the same conversion was achieved in only one hour at 110 °C. researchgate.net This temperature dependence is a critical factor in the mathematical modeling of the polymerization kinetics, as it directly influences the rate constants of the reaction steps.

The following data tables summarize the key findings from these kinetic studies, providing a quantitative overview of the catalytic performance of triethylammonium chloride in the melt polymerization of trimethylene carbonate.

Table 1: Monomer Conversion in Melt Polymerization of Trimethylene Carbonate (TMC) Catalyzed by Triethylammonium Chloride (TEA·HCl) Monomer to Initiator to Catalyst Ratio = 50:1:0.1

| Temperature (°C) | Time (h) | Monomer Conversion (%) |

|---|---|---|

| 85 | 12 | 98 |

| 110 | 1 | 98 |

Data sourced from a study on triethylamine-based catalysts for the melt polymerization of carbonate monomers. researchgate.net

Table 2: Comparative Monomer Conversion of Trimethylene Carbonate (TMC) with Different Catalysts

| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) |

|---|---|---|---|

| Triethylammonium Chloride (TEA·HCl) | 85 | 12 | 98 |

| Triethylammonium Chloride (TEA·HCl) | 110 | 1 | 98 |

| Stannous Octoate | 85 | 24 | High |

| Stannous Octoate | 110 | 2.5 | High |

| Catalyst-Free | 85 | 32 | 99 |

| Catalyst-Free | 110 | 2.5 | 99 |

Data sourced from a study on triethylamine-based catalysts for the melt polymerization of carbonate monomers. researchgate.net

These findings underscore the potential of triethylammonium chloride as an efficient catalyst in polymerization processes. The development of comprehensive mathematical models based on these experimental data can further aid in the optimization of reaction conditions and the design of polymerization reactors for specific applications.

Mechanistic Studies of Chemical Reactions Involving Triethylammonium Chloride

Role as an Acid Neutralizer and Proton Acceptor

Triethylammonium (B8662869) chloride is frequently generated in situ during organic reactions where triethylamine (B128534) is employed as a base to neutralize acidic byproducts, most notably hydrogen chloride (HCl). wikipedia.orgchemeurope.com This acid-scavenging role is crucial for driving many reactions to completion, as the accumulation of acid could otherwise inhibit the reaction or lead to undesirable side reactions.

The fundamental mechanism involves the lone pair of electrons on the nitrogen atom of triethylamine abstracting a proton (H⁺) from the acidic species. This acid-base reaction results in the formation of the triethylammonium cation ([Et₃NH]⁺) and the corresponding anion, in this case, chloride (Cl⁻), which together constitute the salt, triethylammonium chloride. study.com

General Reaction: Et₃N + HCl → [Et₃NH]⁺Cl⁻

This process is common in reactions that produce hydrogen chloride, such as the formation of esters and amides from acyl chlorides. wikipedia.orgchemeurope.com The removal of HCl from the reaction mixture by triethylamine prevents the protonation of other nucleophilic reagents and allows the desired reaction to proceed. The resulting triethylammonium chloride often precipitates from nonpolar organic solvents, which can further help to drive the reaction equilibrium forward.

Detailed Mechanisms in Catalytic Organic Transformations

In the Swern oxidation, a primary or secondary alcohol is oxidized to an aldehyde or ketone, respectively. chemistryhall.comwikipedia.org The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride. chemistryhall.comchemeurope.com Triethylamine is subsequently added as a base, leading to the formation of triethylammonium chloride as a key byproduct. wikipedia.orgbyjus.com

The mechanism proceeds through several steps:

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures to form a chloro(dimethyl)sulfonium chloride intermediate. wikipedia.orgchemeurope.com

Formation of Alkoxysulfonium Ion: The alcohol reacts with the chloro(dimethyl)sulfonium chloride, displacing a chloride ion and forming a key alkoxysulfonium ion intermediate. chemistryhall.comwikipedia.org

Deprotonation and Ylide Formation: Triethylamine acts as a base, deprotonating the alkoxysulfonium ion at the carbon adjacent to the oxygen. chemistryhall.comchemistrysteps.com This step is crucial and results in the formation of a sulfur ylide and triethylammonium chloride. chemistryhall.comwikipedia.org

Elimination and Product Formation: The sulfur ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the final aldehyde or ketone, dimethyl sulfide (B99878), and another proton which is neutralized by a second equivalent of triethylamine. wikipedia.orgchemeurope.com

Triethylamine is widely used as a catalyst and acid neutralizer in various condensation reactions. wikipedia.orgcalpaclab.comspectrumchemical.com In these reactions, which often involve the formation of a new carbon-carbon or carbon-heteroatom bond with the elimination of a small molecule like water or HCl, triethylamine's primary role is to facilitate the reaction by abstracting a proton.

For example, in aldol-type condensation reactions or in the formation of esters and amides, triethylamine can act as a base to deprotonate a carbon acid or an amine, respectively. wikipedia.org When the reaction generates an acidic byproduct like HCl, triethylamine neutralizes it, forming triethylammonium chloride. wikipedia.orgchemeurope.com This prevents the acid from catalyzing unwanted side reactions or reversing the desired reaction. The formation of the salt drives the reaction forward.

Ion-Exchange Processes in Phase Transfer Catalysis

Quaternary ammonium (B1175870) salts, including those with a chloride anion, are effective phase-transfer catalysts (PTCs). mdpi.com These catalysts facilitate the transport of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction occurs. While triethylammonium chloride itself is a tertiary ammonium salt, the principles of ion exchange are relevant to its role in biphasic systems.

The mechanism of phase-transfer catalysis involves an ion-exchange process at the interface of the two immiscible phases. The lipophilic quaternary ammonium cation pairs with the water-soluble anion (e.g., hydroxide (B78521), cyanide). This ion pair has sufficient organic solubility to be transported into the organic phase, where the anion can react with the organic substrate.

In the context of triethylammonium chloride, while not a typical PTC, related quaternary ammonium chlorides are used. For instance, (benzamidomethyl)triethylammonium chloride has been studied for its reactivity in aqueous media, where it can undergo anion exchange with soft nucleophiles like iodide and thiocyanate (B1210189). nih.govnih.govresearchgate.net This demonstrates the principle of ion exchange where the chloride anion of the ammonium salt is replaced by another anion from the solution. mdpi.comnih.gov The efficiency of these catalysts can be influenced by the lipophilicity of the cation and the nature of the anion. nih.gov

Nucleophilic Substitution Reactions in Aqueous and Nonaqueous Media

Triethylammonium chloride and its derivatives can participate in nucleophilic substitution reactions, with the outcome often dependent on the solvent and the nature of the nucleophile.

In a study involving (benzamidomethyl)triethylammonium chloride in an aqueous alkaline medium (pH > 9), its reactivity was shown to be dependent on the nucleophile's properties. mdpi.comnih.gov

With "hard" nucleophiles (like azide (B81097) and cyanide), the reaction proceeds via nucleophilic substitution, yielding benzamidomethyl azide and benzamidomethyl cyanide, respectively. nih.govnih.gov

With "soft" nucleophiles (like iodide and thiocyanate), an anion-exchange reaction occurs, where the chloride ion is replaced to form (benzamidomethyl)triethylammonium iodide and (benzamidomethyl)triethylammonium isothiocyanate. nih.govnih.gov This difference in reactivity is attributed to the diminished nucleophilicity of anions in water and the affinity of soft nucleophiles for soft cations like the tetraalkylammonium cation. mdpi.comnih.gov

In nonaqueous media, triethylamine itself can act as a nucleophile, particularly in reactions with heteroaromatic halides. mdpi.com This can lead to the formation of a quaternary ammonium intermediate, which may then undergo further reactions. mdpi.com Furthermore, the reaction of N-chloroacetanilides with triethylamine in aqueous solution has been described as a nucleophilic displacement at the chlorine atom. osti.gov

The table below summarizes the reaction of (benzamidomethyl)triethylammonium chloride with various inorganic nucleophiles in an aqueous medium. nih.govnih.govresearchgate.net

| Nucleophile (Source) | Product(s) | Reaction Type |

| Hydroxylamine | N,N-di(benzamidomethyl)hydroxylamine | Nucleophilic Substitution & further reaction |

| Sodium azide | Benzamidomethyl azide | Nucleophilic Substitution |

| Potassium cyanide | Benzamidomethyl cyanide | Nucleophilic Substitution |

| Potassium thiocyanate | (Benzamidomethyl)triethylammonium isothiocyanate | Anion Exchange |

| Sodium iodide | (Benzamidomethyl)triethylammonium iodide | Anion Exchange |

| Potassium cyanate | Di(benzamidomethyl)amine and Tri(benzamidomethyl)amine | Nucleophilic Substitution & subsequent reactions |

Side Reactions and Product Formation Pathways

The formation and presence of triethylammonium chloride are associated with several potential side reactions and alternative product pathways.

Byproduct in Swern Oxidation: In the Swern oxidation, along with triethylammonium chloride, volatile and toxic byproducts such as dimethyl sulfide (Me₂S), carbon monoxide (CO), and carbon dioxide (CO₂) are formed. wikipedia.orgchemeurope.com The dimethyl sulfide has a particularly unpleasant odor. chemeurope.com

Epimerization: In some reactions where triethylamine is used as a base, such as certain oxidations, it can lead to epimerization at a carbon atom alpha to a newly formed carbonyl group. Using a bulkier base like diisopropylethylamine can sometimes mitigate this side reaction. chemeurope.com

Nucleophilic Action of Triethylamine: Triethylamine is primarily used as a non-nucleophilic base due to steric hindrance. However, it can sometimes act as a nucleophile, leading to unwanted byproducts. mdpi.combdmaee.net For example, it can react with alkyl halides to form quaternary ammonium salts. wikipedia.orgchemeurope.com In reactions involving highly reactive electrophiles, this can be a significant side reaction. mdpi.com

Formation of Impurities: Triethylammonium chloride itself can be an impurity that is difficult to remove from the desired product, especially if the product is also soluble in aqueous media or has similar solubility properties. researchgate.net Its presence can complicate purification and may require specific workup procedures, such as washing with water (if the product is not water-soluble) or filtration if it precipitates. researchgate.net

Decomposition of Intermediates: In some cases, the intermediate quaternary ammonium salts formed from the reaction of triethylamine with a substrate can be unstable and decompose, leading to a mixture of products.

Reaction with Solvents: In certain contexts, the triethylammonium ion can be lost during purification processes like chromatography or concentration, leading to the product being isolated in its acidic form, which may be unstable. nih.gov

Polymerization Reaction Mechanismsnih.gov

Triethylammonium chloride (TEA·HCl) has been identified as an effective catalyst in certain polymerization reactions, particularly in the melt polymerization of cyclic carbonate monomers. chemistryhall.comwikipedia.org Its role is especially significant in the ring-opening polymerization (ROP) of trimethylene carbonate (TMC). chemistryhall.com Mechanistic studies suggest that TEA·HCl does not participate in the polymerization as a neutral salt. Instead, it is proposed to act as a source of nucleophilic anions. chemistryhall.com

The catalytic mechanism is believed to initiate with the dissociation of the triethylammonium chloride salt, which releases chloride ions (Cl⁻). These chloride anions are nucleophilic and can initiate the ring-opening of the TMC monomer. chemistryhall.com This action is consistent with the observed catalytic activity of other bulky alkylammonium salts, such as tetrabutylammonium (B224687) salts, which can act as co-catalysts or possess catalytic activity on their own. chemistryhall.com The process involves the nucleophilic attack of the chloride ion on the carbonyl carbon of the cyclic monomer, leading to the opening of the ring and the formation of a propagating species.

Research has shown that TEA·HCl can significantly increase the rate of polymerization compared to catalyst-free reactions. chemistryhall.com For instance, in the melt polymerization of TMC at 135 °C, the addition of TEA·HCl was sufficient to achieve complete monomer conversion in just 20 minutes. chemistryhall.com Studies comparing its efficacy against other catalysts, such as stannous octoate (SnOct₂), have demonstrated that TEA·HCl can achieve comparable or even faster polymerization rates under certain conditions. wikipedia.org The data suggests that TEA·HCl plays a role in both the initiation and propagation steps of the polymer chain. chemistryhall.com

The following interactive table presents research findings on the melt polymerization of trimethylene carbonate (TMC) using different catalytic systems.

| Catalyst System | Temperature (°C) | Time (h) | Monomer Conversion (%) |

|---|

Data sourced from studies on the melt polymerization of trimethylene carbonate. wikipedia.org

Oxidation Reactions Involving Triethylammonium Chloridewikipedia.org

Triethylammonium chloride is not typically employed as an oxidizing agent itself. Its involvement in oxidation reactions is primarily as a byproduct formed when its parent base, triethylamine (TEA), is used as an acid scavenger. adichemistry.com A prominent example of this is the Swern oxidation. wikipedia.org

The Swern oxidation is a widely used method for converting primary and secondary alcohols into aldehydes and ketones, respectively, under mild conditions. chemistrysteps.combyjus.com The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride. wikipedia.org Triethylamine is subsequently added as a hindered, non-nucleophilic base. chemistryhall.com

The mechanism proceeds in several steps:

Activation of DMSO : Dimethyl sulfoxide reacts with oxalyl chloride at low temperatures (e.g., -78 °C) to form chloro(dimethyl)sulfonium chloride, which is a highly reactive intermediate. wikipedia.org This step also produces carbon monoxide and carbon dioxide. wikipedia.org

Formation of Alkoxysulfonium Ion : The alcohol substrate reacts with the chloro(dimethyl)sulfonium chloride, displacing a chloride ion to form a key intermediate, an alkoxysulfonium ion. wikipedia.org

Deprotonation and Ylide Formation : Triethylamine is added to the reaction mixture. It acts as a base, deprotonating the alkoxysulfonium ion at the carbon adjacent to the oxygen. byjus.com This step is crucial as it generates a sulfur ylide and, importantly, triethylammonium chloride (Et₃NH⁺Cl⁻) as the salt byproduct. chemistryhall.comwikipedia.org

Elimination : The sulfur ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the final carbonyl compound (aldehyde or ketone), dimethyl sulfide, and another molecule of triethylamine hydrochloride. wikipedia.orgbyjus.com

Separately, in reactions where triethylamine itself is oxidized by potent oxidizing agents like thallium(III) chloride, triethylammonium chloride is also observed as one of the final products alongside the reduced metal salt (thallium(I) chloride) and amine oxidation products. oregonstate.edu In this context, the reaction involves an initial complexation followed by a two-electron transfer, with subsequent protonation of unreacted triethylamine by the generated acid leading to the formation of triethylammonium chloride. oregonstate.edu

The following table summarizes the key reactants and products in the Swern oxidation.

| Role | Compound(s) |

|---|

Catalytic Applications in Organic Synthesis and Polymer Chemistry

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Triethylammonium (B8662869) chloride, as a quaternary ammonium (B1175870) salt, can function as a phase transfer catalyst by transporting a reactive anion from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. The lipophilic ethyl groups of the triethylammonium cation aid in its solubility in the organic phase, while its ionic nature allows it to pair with anions in the aqueous phase.

In nucleophilic substitution reactions under phase transfer catalysis, triethylammonium chloride facilitates the transfer of a nucleophile from the aqueous phase to the organic phase. This allows for reactions to occur that would otherwise be inhibited by the insolubility of the nucleophilic salt in the organic solvent. The triethylammonium cation forms an ion pair with the nucleophilic anion, which is then soluble in the organic phase. This "activated" nucleophile can then react with the organic substrate. For example, the synthesis of nitriles from alkyl halides using an aqueous solution of sodium cyanide can be efficiently catalyzed by a phase transfer catalyst like triethylammonium chloride. The catalyst transports the cyanide anion into the organic phase, where it displaces the halide on the alkyl chain.

A common example of a reaction where triethylammonium chloride is formed in situ is the preparation of esters and amides from acyl chlorides. In these reactions, triethylamine (B128534) is used as a base to neutralize the hydrogen chloride byproduct, leading to the formation of triethylammonium chloride wikipedia.org.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Alkyl Halide | Aqueous Nucleophile (e.g., CN⁻, OH⁻) | Triethylammonium chloride | Substituted Alkane | Nucleophilic Substitution |

| Acyl Chloride | Amine/Alcohol | Triethylamine (forms Triethylammonium chloride in situ) | Amide/Ester | Nucleophilic Acyl Substitution |

Phase transfer catalysis is a well-established method for the generation of carbenes, particularly dihalocarbenes, under mild conditions. While specific examples detailing the use of triethylammonium chloride are not extensively documented in readily available literature, its close analog, benzyltriethylammonium chloride, is commonly employed. The mechanism involves the deprotonation of a haloform (e.g., chloroform) by a strong aqueous base (e.g., sodium hydroxide) at the interface of the two phases. The resulting trichloromethyl anion is then extracted into the organic phase by the quaternary ammonium cation. In the organic phase, the anion eliminates a chloride ion to form the highly reactive dichlorocarbene, which can then react with an alkene to form a dichlorocyclopropane. Given the structural similarities, triethylammonium chloride is expected to function in a similar manner.

Alkylation reactions are fundamental transformations in organic synthesis, and phase transfer catalysis provides an efficient methodology for these reactions. Triethylammonium chloride can facilitate the transfer of anions of various nucleophiles into the organic phase for subsequent alkylation.

C-Alkylation: In C-alkylation reactions, a carbanion is generated in the aqueous phase or at the interface and then transferred to the organic phase. For instance, the alkylation of active methylene (B1212753) compounds like phenylacetonitrile can be achieved using an alkyl halide in the presence of a base and a phase transfer catalyst crdeepjournal.org. The catalyst forms an ion pair with the carbanion, rendering it soluble and reactive in the organic phase. Benzyltriethylammonium chloride has been successfully used in the C-alkylation of fluorene derivatives phasetransfercatalysis.com.

N-Alkylation: Phase transfer catalysis is a valuable technique for the N-alkylation of various compounds, including amines and heterocyclic compounds acsgcipr.org. The process involves the deprotonation of the N-H bond by a base, followed by the transfer of the resulting anion into the organic phase by the catalyst for reaction with an alkylating agent.

O-Alkylation: The O-alkylation of alcohols and phenols to form ethers is another area where phase transfer catalysis is effective crdeepjournal.org. The catalyst transports the alkoxide or phenoxide anion from the aqueous to the organic phase. This method avoids the need for strong and hazardous bases like sodium hydride in anhydrous solvents.

S-Alkylation: S-alkylation of thiols to produce thioethers can also be efficiently carried out under phase transfer conditions. The thiolate anion, generated by a base, is transferred by the catalyst to the organic phase to react with an alkyl halide.

| Alkylation Type | Substrate Example | Alkylating Agent | Product Example |

| C-Alkylation | Phenylacetonitrile | Benzyl chloride | 2,3-Diphenylpropanenitrile |

| N-Alkylation | Indole | Methyl iodide | 1-Methylindole |

| O-Alkylation | Phenol | Ethyl bromide | Phenetole |

| S-Alkylation | Thiophenol | Butyl bromide | Butyl phenyl sulfide (B99878) |

Multi-component reactions, where three or more reactants combine in a single step to form a product, are highly efficient in terms of atom economy and step-count. While the application of phase transfer catalysis to MCRs is a known strategy, specific and detailed research findings on the use of triethylammonium chloride as a catalyst in this context are not widely reported in the available literature. In principle, as a phase transfer catalyst, it could facilitate the transfer of an anionic intermediate generated from one of the components, making it available for reaction with other substrates in the organic phase. For instance, triethylamine, which forms triethylammonium chloride with acidic byproducts, has been used as a base catalyst in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives jmaterenvironsci.comresearchgate.net.

Asymmetric phase-transfer catalysis utilizes chiral, non-racemic phase-transfer catalysts to induce enantioselectivity in a variety of reactions. Typically, these catalysts are structurally more complex quaternary ammonium salts derived from chiral sources like cinchona alkaloids littleflowercollege.edu.injetir.org. These chiral catalysts can form a chiral ion pair with a prochiral nucleophile, and this association influences the stereochemical outcome of the subsequent reaction. While this is an active area of research, there is a lack of specific examples in the scientific literature of triethylammonium chloride itself being used as a chiral catalyst or in conjunction with a chiral additive to achieve significant enantioselectivity in phase-transfer reactions. Asymmetric transfer hydrogenation of ketones has been achieved using a formic acid-triethylamine mixture, where triethylammonium formate is formed in situ, in the presence of a chiral ruthenium catalyst acs.orgnih.gov.

Organocatalysis and Acidic Ionic Liquid Catalysis

Beyond its role in traditional phase transfer catalysis, triethylammonium chloride has been explored in other catalytic domains.

In the context of organocatalysis , triethylamine is a widely used organic base catalyst for a variety of reactions, including condensations and eliminations. In many of these reactions, an acidic byproduct is generated, which reacts with triethylamine to form triethylammonium chloride wikipedia.org. While the salt itself is often a byproduct, its presence can influence the reaction environment. However, there is limited literature available where triethylammonium chloride is the primary and sole organocatalyst.

A more distinct and well-researched application of triethylammonium chloride is in the formulation of acidic ionic liquids . When combined with a Lewis acid, such as aluminum chloride (AlCl₃), triethylammonium chloride forms a chloroaluminate ionic liquid, for example, [Et₃NH]Cl-AlCl₃. These ionic liquids are effective catalysts for various acid-catalyzed reactions, including Friedel-Crafts alkylations and acylations. The catalytic activity is attributed to the Lewis acidic nature of the chloroaluminate species formed.

Research has shown that an ionic liquid prepared from triethylamine hydrochloride and aluminum chloride exhibits good activity and selectivity for the alkylation of toluene with 2-chloro-2-methylpropane. Under optimized conditions, a high conversion of the alkylating agent and good selectivity for the desired product were achieved. These ionic liquids can often be reused multiple times without a significant loss of catalytic activity.

| Catalytic System | Reaction Type | Substrate 1 | Substrate 2 | Product |

| [Et₃NH]Cl-AlCl₃ | Friedel-Crafts Alkylation | Toluene | 2-chloro-2-methylpropane | para-tert-butyltoluene |

| [Et₃NH]Cl-AlCl₃ | Friedel-Crafts Acylation | Anisole | Benzoyl chloride | 4-Methoxybenzophenone |

Triethylammonium Hydrogen Sulfate (B86663) as a Catalyst

Triethylammonium hydrogen sulfate, often abbreviated as [Et3NH][HSO4], has emerged as a significant ionic liquid catalyst in the field of organic synthesis. bohrium.com Its utility stems from its properties as a green, reusable, and efficient catalyst for various chemical transformations. bohrium.comtandfonline.com This ionic liquid is easily prepared from the reaction of triethylamine and sulfuric acid. bohrium.com

Research has demonstrated its effectiveness in the synthesis of coumarin derivatives through Pechmann condensation. bohrium.comresearchgate.net In these reactions, optimal conditions were identified as solvent-free at 110°C with a catalyst loading of 20 mol%. bohrium.com The catalyst proved to be reusable for at least four cycles without a significant decrease in its catalytic activity. bohrium.com Its application extends to the synthesis of biscoumarins and pyrano[3,2-c]coumarin derivatives. bohrium.com

Furthermore, [Et3NH][HSO4] has been successfully employed as a dual solvent-catalyst in the one-pot, multicomponent synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. nih.gov This approach is noted for its operational simplicity and for producing excellent yields (92–94%) of highly pure products under solvent-free conditions at 60°C. nih.gov The methodology shows promise for both academic and industrial applications due to its success on a gram scale. nih.gov

The catalytic prowess of triethylammonium hydrogen sulfate is also evident in the synthesis of bis(indoyl)methanes. tandfonline.com This eco-friendly pathway involves mixing two equivalents of indole with one equivalent of various aldehydes in the presence of the ionic liquid catalyst and water as a solvent at room temperature. tandfonline.com This method is characterized by its simplicity, short reaction times (25–60 minutes), and high to excellent yields (82–98%). tandfonline.com The catalyst can be easily recovered and reused for up to five cycles. tandfonline.com Additionally, it has been used as an efficient acidic ionic liquid catalyst for preparing 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-one derivatives at room temperature, offering good yields and a simple procedure. researchgate.net

| Reaction Type | Substrates | Product | Catalyst | Conditions | Yield | Citations |

| Pechmann Condensation | Phenols, β-ketoesters | 4-substituted coumarins | [Et3NH][HSO4] | Solvent-free, 110°C | Good to Excellent | bohrium.comresearchgate.net |

| Multicomponent Reaction | Amino heterocycles, Aldehydes, Acyl acetonitrile | Pyrido[2,3-d]pyrimidines | [Et3NH][HSO4] | Solvent-free, 60°C | 92-94% | nih.gov |

| Electrophilic Substitution | Indoles, Aldehydes | Bis(indoyl)methanes | [Et3NH][HSO4] | Water, Room Temp. | 82-98% | tandfonline.com |

| Condensation Reaction | --- | 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones | [Et3NH][HSO4] | Room Temp. | Good | researchgate.net |

Graphene Oxide-Supported Triethylammonium Chloride Catalysts

Synthesis and Characterization of Heterogeneous Catalysts

The development of heterogeneous catalysts is a key area in sustainable chemistry, and graphene oxide (GO) has proven to be an excellent support material. oiccpress.com A novel heterogeneous catalyst has been synthesized by functionalizing graphene oxide with triethylammonium chloride (GO@TETA-CAC-Et3N+.Cl−). oiccpress.comoiccpress.com

The synthesis process is a multi-step procedure:

Graphene Oxide (GO) Preparation : GO is first produced from graphite powder using a modified Hummers' method. oiccpress.comoiccpress.comresearchgate.net This involves the oxidation of graphite using strong oxidizing agents like potassium permanganate (KMnO4), sodium nitrate (NaNO3), and concentrated sulfuric acid (H2SO4). oiccpress.comresearchgate.net

Functionalization with Triethylenetetramine (TETA) : The synthesized GO is then treated with triethylenetetramine. oiccpress.comoiccpress.com

Modification with Chloroacetyl Chloride : The product from the previous step is subsequently modified with chloroacetyl chloride. oiccpress.comoiccpress.com

Final Catalyst Formation : The final step involves reacting the modified GO with triethylamine to yield the graphene oxide-supported triethylammonium chloride catalyst. oiccpress.comoiccpress.com

The structure and morphology of the resulting catalyst are confirmed through a variety of characterization techniques. oiccpress.comoiccpress.com These include:

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the functional groups present on the catalyst's surface. oiccpress.comoiccpress.com

X-ray Diffraction (XRD) : To analyze the crystalline structure. oiccpress.comoiccpress.com

Field Emission Scanning Electron Microscopy (FESEM) : To observe the surface morphology. oiccpress.comoiccpress.com

Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Elemental Mapping : To determine the elemental composition and distribution. oiccpress.com

Thermogravimetric Analysis (TGA) : To assess the thermal stability of the catalyst. oiccpress.comoiccpress.com

| Characterization Technique | Purpose | Reference |

| FTIR | Confirms the presence of specific functional groups. | oiccpress.comoiccpress.com |

| XRD | Determines the crystalline structure and interlayer spacing. | oiccpress.comoiccpress.com |

| FESEM | Visualizes the surface topography and morphology. | oiccpress.comoiccpress.com |

| EDS / Elemental Mapping | Identifies the elemental composition and its distribution. | oiccpress.com |

| TGA | Measures the thermal stability and decomposition profile. | oiccpress.comoiccpress.com |

Applications in Green Chemistry Approaches

The graphene oxide-supported triethylammonium chloride catalyst (GO@TETA-CAC-Et3N+.Cl−) is particularly valued for its applications in green chemistry. oiccpress.comoiccpress.com Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. oiccpress.com Heterogeneous catalysts are central to this field as they offer advantages over homogeneous catalysts, such as higher yields, greater selectivity, and enhanced structural stability. oiccpress.com